molecular formula C18H13NO4 B5861405 2-naphthylmethyl 4-nitrobenzoate

2-naphthylmethyl 4-nitrobenzoate

Cat. No.: B5861405
M. Wt: 307.3 g/mol
InChI Key: OZLTZGCVQYSSKP-UHFFFAOYSA-N
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Description

2-naphthylmethyl 4-nitrobenzoate is an organic compound that belongs to the class of aromatic esters It is composed of a naphthylmethyl group attached to a 4-nitrobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-naphthylmethyl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 2-naphthylmethanol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, possibly involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-naphthylmethyl 4-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

Scientific Research Applications

2-naphthylmethyl 4-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-naphthylmethyl 4-nitrobenzoate depends on its chemical reactivity and the specific context in which it is used. For instance, in biological systems, the nitro group can undergo reduction to form an amino group, which can then interact with biological targets such as enzymes or receptors. The aromatic nature of the compound allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-nitrobenzoate: Similar ester structure but with a methyl group instead of a naphthylmethyl group.

    Ethyl 4-nitrobenzoate: Another ester with an ethyl group.

    2-naphthylmethyl benzoate: Similar structure but without the nitro group.

Uniqueness

2-naphthylmethyl 4-nitrobenzoate is unique due to the presence of both the naphthylmethyl and nitro groups, which confer distinct chemical properties such as increased aromaticity and potential for specific interactions in chemical and biological systems .

Properties

IUPAC Name

naphthalen-2-ylmethyl 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO4/c20-18(15-7-9-17(10-8-15)19(21)22)23-12-13-5-6-14-3-1-2-4-16(14)11-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLTZGCVQYSSKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)COC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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